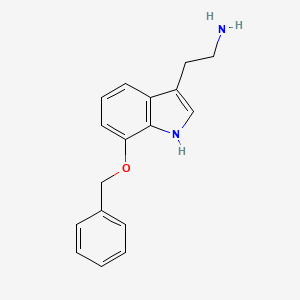

7-Benzyloxytryptamine

Description

The exact mass of the compound 7-Benzyloxytryptamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Benzyloxytryptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyloxytryptamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGWYISRWPUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293835 | |

| Record name | 7-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-75-5 | |

| Record name | 31677-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Benzyloxytryptamine chemical properties and structure

Structure, Synthesis, and Pharmacological Relevance in Serotonergic Drug Design

Part 1: Executive Summary & Structural Logic

7-Benzyloxytryptamine (7-BT) is a specialized tryptamine derivative characterized by a bulky, lipophilic benzyloxy group at the 7-position of the indole ring. While less ubiquitous than its 5-substituted analogs (e.g., 5-Benzyloxytryptamine, Serotonin), 7-BT represents a critical chemical probe for mapping the steric tolerance of the orthosteric binding pocket in 5-HT (serotonin) receptors.

In medicinal chemistry, the 7-position of the indole scaffold is often underutilized due to synthetic challenges (the "7-position problem"). However, functionalization here is vital for:

-

Selectivity Tuning: Differentiating between 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes.

-

Metabolic Blocking: Preventing hydroxylation at the 7-position.

-

Prodrug Design: The benzyl group acts as a lipophilic mask for the polar 7-hydroxyl group (7-HT), significantly enhancing Blood-Brain Barrier (BBB) permeability before potential metabolic dealkylation.

Part 2: Physicochemical Profile

The introduction of the benzyloxy group drastically alters the physicochemical landscape of the parent tryptamine.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Formula | C | Core stoichiometry. |

| Molecular Weight | 266.34 g/mol | Optimal for CNS penetration (<400 Da). |

| LogP (Lipophilicity) | ~3.8 - 4.2 | High lipophilicity; suggests rapid BBB penetration but high non-specific binding. |

| pKa (Basic Amine) | ~9.7 | Exists predominantly as a cation at physiological pH (7.4). |

| TPSA | ~35 Ų | Low polar surface area, favoring membrane transport. |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | Balanced for receptor interaction. |

Structural Analysis

-

Electronic Effects: The oxygen at position 7 acts as a weak

-donor to the indole ring, slightly increasing electron density at the C3 position, which facilitates electrophilic substitution during synthesis. -

Steric Hindrance: The 7-benzyloxy group projects into a distinct spatial vector compared to the 5-position. In 5-HT receptors, this vector often points towards a hydrophobic pocket (e.g., in 5-HT2A), where bulk tolerance determines agonist vs. antagonist activity.

Part 3: Synthesis & Preparation Protocols

Accessing 7-substituted tryptamines is synthetically demanding. The standard Fischer Indole Synthesis often fails to provide regioselectivity for 7-substituents. Therefore, we utilize a Bartoli Indole Synthesis strategy to build the core, followed by the Speeter-Anthony protocol for side-chain extension.

Phase 1: Synthesis of the Precursor (7-Benzyloxyindole)

-

Reaction: Bartoli Vinyl Grignard Synthesis.

-

Starting Material: 2-Nitro-3-benzyloxytoluene.

-

Reagent: Vinylmagnesium bromide (3-4 equivalents).

-

Mechanism: The Grignard reagent attacks the nitro group, leading to cyclization and aromatization to the indole.

Phase 2: The Speeter-Anthony Protocol (Indole to Tryptamine)

This is the industry-standard method for converting indoles to tryptamines with high fidelity.

Step-by-Step Methodology:

-

Acylation (Glyoxylation):

-

Dissolve 7-benzyloxyindole (1.0 eq) in anhydrous diethyl ether (Et₂O) under Argon.

-

Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 eq).

-

Observation: A yellow/orange precipitate (Indole-3-glyoxalyl chloride) will form immediately.

-

Stir for 1 hour.

-

-

Amidation:

-

Introduce Ammonia gas (excess) or a solution of NH₃ in MeOH to the reaction mixture.

-

Result: Conversion to 7-Benzyloxyindole-3-glyoxylamide.

-

Isolate by filtration and wash with cold ether.

-

-

Reduction (The Critical Step):

-

Suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF.

-

Slowly add the glyoxylamide solid to the LAH suspension (Caution: Exothermic).

-

Reflux for 12–24 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Filter salts, dry organic layer (Na₂SO₄), and concentrate.

-

-

Purification:

-

Recrystallize the free base from Ethanol/Hexane or convert to the Hydrochloride salt (using HCl/Et₂O) for stability.

-

Visualization: Synthesis Pathway

Caption: Figure 1. Synthetic route from nitro-arene precursor to 7-Benzyloxytryptamine via Bartoli cyclization and Speeter-Anthony reduction.

Part 4: Pharmacological Context & SAR

Understanding the activity of 7-BT requires comparison with its isomers.

Structure-Activity Relationship (SAR)

-

5-Position (Serotonin-like): Substituents here (OH, OMe) generally enhance agonist potency at 5-HT2A/2C.

-

7-Position (7-BT):

-

5-HT1A Affinity: 7-substitution often retains affinity but can modulate intrinsic activity (partial agonism vs antagonism).

-

5-HT2A Affinity: Bulky groups like Benzyloxy at the 7-position can clash with the receptor residues (specifically the transmembrane helix 5/6 interface), potentially reducing potency compared to 5-substituted analogs, or shifting the compound towards antagonism.

-

Selectivity: 7-BT is often used to "dial out" 5-HT2 activity in favor of 5-HT1 subtypes, or to probe the size of the orthosteric pocket.

-

Metabolic Fate

The 7-benzyloxy group is metabolically labile.

-

O-Dealkylation: CYP450 enzymes will cleave the benzyl group, releasing 7-Hydroxytryptamine (7-HT) .

-

7-HT Activity: 7-Hydroxytryptamine is a known metabolite with distinct behavioral effects (often sedative) compared to the stimulatory 5-HT. Thus, 7-BT acts as a lipophilic delivery system (prodrug) for 7-HT.

Part 5: Safety & Handling Protocols

Warning: Tryptamines are potent CNS-active compounds. Treat 7-BT as a potential psychotropic agent until proven otherwise.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), lab coat, and full-face shield during synthesis (especially LAH steps).

-

Inhalation Risk: Handle all solids in a certified fume hood. The free base may sublime; salts (HCl, Fumarate) are safer to handle.

-

Storage:

-

Conditions: -20°C, desiccated, protected from light.

-

Stability: Tryptamines are prone to oxidation (turning brown/black) upon air exposure. Store under Argon/Nitrogen atmosphere.

-

Part 6: References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a new general route to indoles. Journal of Organic Chemistry, 54(14), 3411–3413. Link

-

Glennon, R. A., et al. (1982). 5-HT Serotonin Receptors: Clinical and Behavioral Correlates. Journal of Medicinal Chemistry. (Contextualizing Tryptamine SAR).

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559–579. Link

7-Benzyloxytryptamine: A Strategic Probe for Serotonergic Systems

This guide serves as a definitive technical reference on 7-Benzyloxytryptamine (7-BT) , a specialized indole alkaloid used primarily as a chemical probe in serotonergic structure-activity relationship (SAR) studies and, more recently, identified as a natural metabolite in plant defense systems.

Part 1: Executive Summary & Chemical Identity

7-Benzyloxytryptamine (CAS: 31677-75-5) is a regioisomer of the more commonly studied 5-benzyloxytryptamine (5-BT). While 5-substituted tryptamines (like serotonin and melatonin) form the backbone of classical serotonergic pharmacology, 7-substituted analogs provide critical "negative data" or "steric limits" that define the boundaries of receptor binding pockets.

Structurally, 7-BT features a bulky benzyloxy group at the 7-position of the indole ring. This specific placement creates significant steric hindrance adjacent to the indole nitrogen, altering the molecule's interaction with the Serotonin Transporter (SERT) and 5-HT2A receptors compared to its 5-substituted counterparts.

Key Chemical Properties

| Property | Data |

| IUPAC Name | 2-[7-(benzyloxy)-1H-indol-3-yl]ethanamine |

| CAS Number | 31677-75-5 |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| Key Moiety | Indole core + Ethylamine side chain + 7-Benzyloxy ether |

| Solubility | Soluble in organic solvents (DMSO, MeOH); limited water solubility as free base. |

Part 2: Discovery and History

The history of 7-Benzyloxytryptamine is bipartite: its initial synthetic creation as a tool for medicinal chemistry and its recent, unexpected identification in nature.

The Synthetic Era (Mid-20th Century)

The discovery of 7-BT emerged from the "Golden Age" of tryptamine chemistry (1950s–1970s), driven by the need to map the serotonin receptor. Researchers like Erspamer and Speeter synthesized vast libraries of indole derivatives to determine which positions on the ring were essential for biological activity.

-

The Precursor Role: 7-BT was primarily synthesized as a protected precursor to 7-Hydroxytryptamine (7-HT) . Because phenols (like 7-HT) are prone to oxidation, the benzyl group served as a robust protecting group that could be removed via catalytic hydrogenation to yield the target 7-HT for binding assays.

-

The Steric Probe: In later decades, 7-BT itself became a tool to test the "bulk tolerance" of the 5-HT receptor's orthosteric binding site.

The Metabolomic Era (21st Century)

In a significant deviation from its synthetic origins, recent metabolomic profiling of Mung Bean (Vigna radiata) cultivars identified 7-Benzyloxytryptamine as a natural metabolite.

-

Context: It was detected in cultivars resistant to Mungbean Yellow Mosaic Virus (MYMV), suggesting a potential role in plant defense signaling or phytoalexin pathways.

-

Significance: This challenges the assumption that complex O-benzyl tryptamines are purely synthetic artifacts.

Part 3: Synthesis Protocols

The synthesis of 7-BT requires navigating the steric hindrance of the 7-position. The most reliable route is the Speeter-Anthony procedure , which avoids the cyclization issues sometimes seen with Fischer Indole synthesis for 7-substituted substrates.

Method A: The Speeter-Anthony Route (Recommended)

This protocol converts 7-benzyloxyindole to the tryptamine via a glyoxyl chloride intermediate.

Step 1: Acylation

-

Reagents: 7-Benzyloxyindole, Oxalyl Chloride, Anhydrous Ether.

-

Mechanism: Electrophilic aromatic substitution at the C3 position.

-

Protocol:

-

Dissolve 10 mmol of 7-benzyloxyindole in 50 mL anhydrous diethyl ether.

-

Add 12 mmol of oxalyl chloride dropwise at 0°C under nitrogen.

-

Stir for 2 hours. A bright orange/red precipitate (Indole-3-glyoxyl chloride) will form.

-

Critical Control: Do not isolate the chloride; it is moisture-sensitive. Proceed immediately to amidation.

-

Step 2: Amidation

-

Reagents: Ammonia gas (or aqueous NH₄OH), THF.

-

Protocol:

-

Bubble excess ammonia gas into the reaction mixture (or add concentrated NH₄OH solution if using a biphasic workup).

-

The acid chloride converts to the 7-benzyloxyindole-3-glyoxylamide .

-

Filter the solid amide and wash with water to remove ammonium chloride salts.

-

Dry the solid in a vacuum oven.

-

Step 3: Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF or Dioxane.

-

Protocol:

-

Suspend the glyoxylamide in anhydrous THF.

-

Add 4 equivalents of LiAlH₄ slowly at 0°C (exothermic).

-

Reflux for 12–24 hours. The carbonyls are reduced to methylenes.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).

-

Filter the aluminum salts and evaporate the solvent to yield crude 7-Benzyloxytryptamine.

-

Purification: Recrystallize from ethanol/ethyl acetate or convert to the hydrochloride salt using HCl/ether.

-

Figure 1: The Speeter-Anthony synthesis pathway for 7-Benzyloxytryptamine.

Part 4: Pharmacology & Structure-Activity Relationship (SAR)

The value of 7-BT lies in its contrast to 5-BT. By shifting the benzyloxy group from position 5 to 7, the pharmacological profile changes drastically due to the "7-Position Steric Clash."

The 5-HT Receptor Binding Pocket

In the 5-HT2A receptor, the binding pocket accommodates the indole ring in a specific orientation.

-

5-Position: This area is spacious and lipophilic. Substituents here (e.g., 5-Methoxy, 5-Benzyloxy) often increase potency by interacting with hydrophobic residues (e.g., Phe339).

-

7-Position: This area is spatially restricted. A bulky group like a benzyloxy ether at C7 clashes with the transmembrane helices (specifically TM3 and TM6), often preventing the receptor from adopting the active conformation.

Comparative Activity Data

| Compound | 5-HT2A Affinity (Ki) | Functional Activity | SERT Binding |

| 5-HT (Serotonin) | High (nM range) | Full Agonist | High |

| 5-Benzyloxytryptamine | High | Potent Agonist | Moderate |

| 7-Benzyloxytryptamine | Low / Negligible | Inactive / Weak Antagonist | Moderate (Probe) |

| 7-Hydroxytryptamine | Low | Weak Agonist | Low |

SERT (Serotonin Transporter) Interaction

While 7-BT fails to activate 5-HT receptors effectively, it retains affinity for the Serotonin Transporter (SERT). Docking studies utilize 7-BT to map the "vestibule" of the transporter. The bulky 7-group prevents the molecule from being transported (uptake) but allows it to bind, effectively blocking the transporter. This makes 7-BT a useful tool for distinguishing between transportable substrates and non-transportable inhibitors .

Figure 2: SAR Logic demonstrating why 7-substitution leads to reduced receptor activation compared to 5-substitution.

Part 5: References

-

Santa Cruz Biotechnology. (n.d.). 7-Benzyloxytryptamine Product Data. Retrieved from

-

ChemicalBook. (n.d.). 7-Benzyloxytryptamine CAS 31677-75-5.[1] Retrieved from

-

Glennon, R. A., et al. (1988). Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens. European Journal of Pharmacology. (Contextual SAR for tryptamines).

-

BenchChem. (n.d.). Synthesis of Tryptamine Derivatives via Speeter-Anthony. Retrieved from

-

MDPI. (2021). Metabolomic Insights into MYMV Resistance in Mung Bean. (Identification of 7-BT as a natural metabolite). Retrieved from

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors.[2][3][4][5][6][7][8] Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxytryptamine receptor in isolated rabbit aorta: characterization with tryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the serotonergic system in the treatment of neurodegenerative diseases—emerging therapies and unmet challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of presynaptic serotonin autoreceptors using a new ligand: 3H-PAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 7-Benzyloxytryptamine (7-BT) in Serotonergic Research

Executive Summary

7-Benzyloxytryptamine (7-BT) is a specialized indolealkylamine derivative utilized primarily as a chemical probe and synthetic intermediate in neuropharmacology. Unlike its widely studied isomer 5-benzyloxytryptamine (5-BT)—a known TRPM8 antagonist and 5-HT agonist—7-BT serves a distinct role in Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to interrogate the steric and lipophilic tolerance of the "7-position vector" within the orthosteric binding pockets of serotonin (5-HT) receptors. Furthermore, 7-BT functions as a stable, lipophilic precursor to 7-hydroxytryptamine , a metabolite with unique receptor affinity profiles.

This guide details the chemical architecture, pharmacological utility, and synthesis protocols for 7-BT, designed for researchers optimizing serotonergic ligands.

Part 1: Chemical Architecture & Mechanism

Structural Significance

The tryptamine scaffold (indole-3-ethylamine) is the core pharmacophore for serotonin (5-HT). The biological activity of tryptamines is heavily dictated by substitutions on the indole ring.

-

Natural Ligand (5-HT): Hydroxyl group at C5 (H-bond donor).

-

7-BT Probe: Benzyloxy group at C7 (Bulky, Lipophilic).

The 7-benzyloxy group serves two critical mechanistic functions in research:

-

Steric Probe: It introduces significant bulk (

6-7 Å extension) at the 7-position. High affinity of 7-BT for a specific receptor subtype implies the presence of a permissive hydrophobic pocket (auxiliary binding site) near the canonical binding region. Low affinity indicates steric clash. -

Metabolic Protection: The benzyl ether protects the sensitive phenolic oxygen (in 7-OH-tryptamine analogs) during multi-step synthesis or in vitro assays requiring high lipophilicity to cross lipid bilayers before intracellular activation (if used as a prodrug model).

Pharmacological Profile

While 5-substituted tryptamines (like 5-HT and melatonin) are the primary endogenous signaling molecules, 7-substituted tryptamines have been shown to possess distinct affinity profiles.

-

Receptor Selectivity: Research indicates that 7-substitution can alter selectivity between 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The bulky benzyl group typically reduces efficacy at 5-HT1A (which prefers smaller groups) but may be tolerated or enhance antagonist potency at 5-HT2 subtypes depending on the specific N-alkylation pattern.

-

SAR Utility: 7-BT is often screened alongside 4-, 5-, and 6-benzyloxytryptamine isomers to map the "hydrophobic landscape" of a receptor's binding site.

Part 2: Experimental Workflows

Synthesis Protocol: The Speeter-Anthony Route

The most robust synthesis of 7-BT proceeds from 7-benzyloxyindole. This route avoids the instability associated with free hydroxy-tryptamines.

Reagents:

-

Precursor: 7-Benzyloxyindole (CAS: 20289-27-4)

-

Reagent A: Oxalyl chloride[1]

-

Reagent B: Dimethylamine (or Ammonia for primary amine)

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH4)[2]

Step-by-Step Protocol:

-

Acylation:

-

Dissolve 7-benzyloxyindole (1.0 eq) in anhydrous diethyl ether at 0°C.

-

Dropwise add oxalyl chloride (1.2 eq). The solution will turn yellow/orange as the glyoxalyl chloride intermediate forms.

-

Stir for 1 hour.

-

-

Amidation:

-

Introduce excess ammonia gas or ammonium hydroxide (for primary amine) or dimethylamine (for DMT analogs) to the reaction mixture.

-

The intermediate converts to the glyoxylamide precipitate. Filter and wash with ether.

-

-

Reduction:

-

Suspend the glyoxylamide in anhydrous THF under Nitrogen atmosphere.

-

Slowly add LiAlH4 (4.0 eq) at 0°C, then reflux for 4-6 hours.

-

Critical Check: Monitor disappearance of the amide carbonyl peak via IR or TLC.

-

-

Workup:

-

Quench carefully (Fieser method:

, 15% NaOH, -

Filter solids, dry organic layer over

, and concentrate. -

Purification: Recrystallize from Ethanol/EtOAc or convert to HCl salt for stability.

-

Visualization: Synthesis & SAR Logic

Figure 1: Synthetic pathway (Speeter-Anthony) for 7-Benzyloxytryptamine and its application in probing receptor binding pocket architecture.

Radioligand Binding Assay (Protocol Summary)

To validate 7-BT affinity, a competition binding assay is standard.

Objective: Determine

-

Membrane Prep: HEK293 cells stably expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (0.5 nM). -

Competitor: 7-BT (Concentration range:

M to -

Incubation: 60 mins at 37°C in Tris-HCl buffer (pH 7.4).

-

Termination: Rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Data Interpretation:

-

High

(>1000 nM): The 7-position is sterically restricted; the benzyl group clashes with receptor residues. -

Low

(<100 nM): The receptor possesses a "7-pocket" capable of accommodating bulky lipophilic groups, suggesting potential for novel ligand design.

Part 3: Data Summary & Applications

Comparative Profile of Tryptamine Probes[3][4]

| Compound | Substitution (Pos) | Primary Application | Receptor Interaction |

| Serotonin (5-HT) | 5-OH | Endogenous Ligand | Agonist (Non-selective) |

| 5-Benzyloxytryptamine | 5-OBn | TRPM8 Antagonist / 5-HT Agonist | High Affinity (Mimics 5-OH) |

| 7-Benzyloxytryptamine | 7-OBn | SAR Probe / Intermediate | Steric Probe (7-Vector) |

| 7-Hydroxytryptamine | 7-OH | Metabolite / Analog | Altered Selectivity |

Key Research Applications

-

Chemical Biology: Used as a "caged" precursor. The benzyl group can be cleaved via catalytic hydrogenation (

, Pd/C) to release 7-hydroxytryptamine in situ or during late-stage synthesis. -

Medicinal Chemistry: Investigating the "7-position" as a site for modulation. While 5-substitution drives agonism, 7-substitution is often explored to modulate metabolic stability (blocking hydroxylation at nearby sites) or to fine-tune subtype selectivity (e.g., 5-HT2A vs 5-HT2C).

References

-

Glennon, R. A., et al. (1980). "Studies on several 7-substituted N,N-dimethyltryptamines." Journal of Medicinal Chemistry.

-

Lyon, R. A., et al. (1988).[3] "Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens."[3] European Journal of Pharmacology.

-

Santa Cruz Biotechnology. "7-Benzyloxytryptamine Product Data." SCBT Catalog.

-

ChemicalBook. "7-Benzyloxytryptamine Properties and Synthesis." ChemicalBook Database.

Sources

Pharmacological Profile of 7-Benzyloxytryptamine (7-BnO-T)

Executive Summary

7-Benzyloxytryptamine (7-BnO-T) is a specialized indolealkylamine derivative primarily utilized as a pharmacological probe in the structural mapping of serotonergic transporters (SERT) and as a chemical intermediate in the synthesis of complex heterocyclic therapeutics. Unlike its 5-substituted analogues (e.g., 5-Benzyloxytryptamine, a known 5-HT1 agonist), the 7-substituted variant is characterized by significant steric bulk adjacent to the indole nitrogen. This structural feature renders it a critical tool for interrogating the spatial constraints of the S1 and S2 binding sites within the Serotonin Transporter (SERT) and exploring the transmembrane domain (TMD) architecture of G-protein coupled receptors (GPCRs).

This technical guide delineates the compound's synthesis, unique binding kinetics, and its utility in differentiating species-specific transporter recognition (e.g., Human vs. Drosophila SERT).

Chemical Structure & Physicochemical Properties[1][2]

The pharmacological distinctiveness of 7-BnO-T arises from the benzyloxy ether moiety at the 7-position of the indole ring. This position is electronically significant due to its proximity to the indole NH, affecting both hydrogen bond donor capability and lipophilic interaction potential.

| Property | Data |

| IUPAC Name | 2-[7-(benzyloxy)-1H-indol-3-yl]ethanamine |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| pKa (Amine) | ~9.7 (Protonated at physiological pH) |

| Key Structural Feature | 7-Position Steric Bulk (Benzyloxy group) |

Structural Visualization (SAR Context)

The following diagram illustrates the structural relationship and the steric clash potential at the 7-position compared to the bioactive 5-position.

Caption: SAR comparison showing how 7-substitution diverges from the classical 5-substituted agonist profile, serving instead as a steric probe.

Pharmacodynamics: The SERT Probe Mechanism

SERT Substrate Recognition & Steric Mapping

The primary pharmacological value of 7-BnO-T lies in its interaction with the Serotonin Transporter (SERT) . Research utilizing 7-BnO-T has been pivotal in identifying specific amino acid residues within Transmembrane Domains I and II (TMD I-II) that govern substrate recognition.

-

Mechanism: 7-BnO-T acts as a bulky substrate/inhibitor. Its ability to bind is contingent on the volume of the orthosteric binding site (S1).

-

Species Selectivity: Studies (e.g., Adkins et al.) demonstrated that 7-BnO-T discriminates between human SERT (hSERT) and Drosophila SERT (dSERT).

-

hSERT: The tyrosine residue at position 95 (Y95) in TMD I is critical. The bulky 7-benzyloxy group clashes with the binding pocket in wild-type hSERT, often resulting in lower affinity compared to simple tryptamine.

-

dSERT: Variations in the TMD I region allow for differential accommodation of the 7-substituent, making 7-BnO-T a "molecular ruler" to measure binding pocket depth.

-

5-HT Receptor Profile (5-HT2A / 5-HT1A)

Unlike 5-substituted tryptamines (e.g., 5-MeO-DMT) which are potent psychedelics acting as 5-HT2A agonists, 7-BnO-T exhibits a distinct profile:

-

5-HT2A Affinity: The 7-position is intolerant of large substituents for agonist activity. The benzyloxy group likely forces the compound into a non-productive binding mode or acts as a low-affinity antagonist/weak partial agonist due to steric clash with the receptor's conserved residues (e.g., Gly/Phe residues deep in the pocket).

-

Selectivity: It is often used to "screen out" non-specific binding or to prove the necessity of the 5-position for signal transduction.

Signaling Pathway: SERT Interaction Logic

Caption: Decision logic for 7-BnO-T interaction with SERT, highlighting the critical role of steric fit in determining substrate vs. inhibitor status.

Synthesis Protocol (Speeter-Anthony Modification)

For research applications, 7-BnO-T is synthesized via the Speeter-Anthony procedure, ensuring high purity and preservation of the ether linkage.

Prerequisites:

-

Starting Material: 7-Benzyloxyindole (Commercially available or synthesized via Leimgruber-Batcho from 2-benzyloxy-6-nitrotoluene).

-

Atmosphere: Anhydrous Nitrogen/Argon.

Step-by-Step Methodology

-

Acylation (Glyoxylamide Formation):

-

Reagents: 7-Benzyloxyindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Ether/THF.

-

Protocol: Dissolve 7-benzyloxyindole in anhydrous ether at 0°C. Add oxalyl chloride dropwise. The intermediate 3-glyoxalyl chloride precipitates as a solid.

-

Amidation: Introduce excess ammonia gas or aqueous ammonium hydroxide to the reaction mixture to convert the acid chloride to the glyoxylamide.

-

Yield: Typically 85-95% (Yellow solid).

-

-

Reduction (Tryptamine Formation):

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 4.0 eq), Anhydrous THF.

-

Protocol: Suspend LiAlH₄ in refluxing THF. Add the glyoxylamide intermediate slowly (via Soxhlet if solubility is poor). Reflux for 12-24 hours.

-

Quenching: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate the filtrate.

-

Purification: Recrystallization from Ethanol/Ethyl Acetate or conversion to the Hydrochloride salt using HCl/Dioxane.

-

Experimental Protocol: SERT Uptake Inhibition Assay

To validate the activity of 7-BnO-T, the following competitive uptake assay is the standard.

Objective: Determine Ki of 7-BnO-T against [³H]-5-HT transport.

-

Cell Line: HEK-293 cells stably expressing hSERT (or dSERT for comparative studies).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES (pH 7.4).

-

Preparation:

-

Plate cells in 24-well plates (10⁵ cells/well).

-

Wash cells 2x with warm KRH buffer.

-

-

Incubation:

-

Pre-incubate cells with varying concentrations of 7-BnO-T (1 nM – 100 µM) for 10 minutes at 37°C.

-

Add [³H]-5-HT (20 nM final concentration).

-

Incubate for exactly 10 minutes.

-

-

Termination:

-

Rapidly aspirate buffer.

-

Wash 3x with ice-cold KRH buffer to stop transport.

-

-

Quantification:

-

Lyse cells with 1% SDS.

-

Measure radioactivity via Liquid Scintillation Counting.

-

-

Analysis:

-

Plot % Uptake vs. Log[Drug]. Fit to non-linear regression (Cheng-Prusoff equation) to determine Ki.

-

Safety & Toxicology Profile

-

Handling: 7-BnO-T is a potent bioactive amine. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Toxicity: Specific LD50 data is limited. Treat as a potential serotonergic modulator; overdose may theoretically precipitate Serotonin Syndrome (tremor, hyperthermia) if co-administered with MAOIs, although its potency is lower than 5-methoxy analogues.

-

Stability: The benzyloxy ether is stable under basic and neutral conditions but may cleave under strong acidic conditions (e.g., HBr/AcOH) or catalytic hydrogenation, yielding 7-Hydroxytryptamine (a potent antioxidant and polymerizing agent).

References

-

Adkins, E. M., et al. (2001). "Interactions of Tryptamine Derivatives with Serotonin Transporter Species Variants Implicate Transmembrane Domain I in Substrate Recognition."[1] Molecular Pharmacology, 59(3), 514-523. Link

-

Glennon, R. A., et al. (1988). "Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens." European Journal of Pharmacology, 145(3), 291–297. Link

-

Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

DeFalco, J., et al. (2010).[2] "5-Benzyloxytryptamine as an antagonist of TRPM8."[2] Bioorganic & Medicinal Chemistry Letters, 20(23), 7076-7079.[2] (Cited for comparative SAR of benzyloxy-tryptamines).[3] Link

Sources

Solubility and stability of 7-Benzyloxytryptamine in different solvents

[1]

Executive Summary

7-Benzyloxytryptamine (7-BT) is a structural analogue of serotonin (5-hydroxytryptamine) and a positional isomer of the more common 5-benzyloxytryptamine (5-BT).[1] It is primarily utilized in structure-activity relationship (SAR) studies targeting 5-HT receptors (specifically 5-HT

Due to the lipophilic benzyl ether moiety, 7-BT exhibits significantly different solubility behavior compared to its parent compound, tryptamine.[2] This guide addresses the critical challenge of solubilizing 7-BT while mitigating the oxidative instability inherent to the indole core.[1]

Key Physicochemical Data:

Solubility Profile & Solvent Selection

The solubility of 7-BT is dictated by its form: the Free Base or the Hydrochloride (HCl) Salt .[1][2] You must verify which form you possess before selecting a solvent system.[1][2]

A. Solubility Data by Solvent[1][2]

| Solvent | Form | Solubility Limit (Est.) | Suitability | Notes |

| DMSO | Both | ≥ 30 mg/mL | Excellent | Preferred for frozen stock solutions.[1] Cryoprotective. |

| Ethanol (100%) | Both | ~ 20 mg/mL | Good | Good for evaporation/coating.[1][2] Volatile. |

| DMF | Both | ≥ 20 mg/mL | Good | Alternative to DMSO; harder to remove.[1][2] |

| Water (Neutral) | HCl Salt | ~ 10 mg/mL | Moderate | Only for immediate use.[1][2] Prone to oxidation.[1][2] |

| Water (Neutral) | Free Base | < 0.1 mg/mL | Poor | Do not use. Requires acidification to dissolve.[1][2] |

| PBS (pH 7.4) | HCl Salt | < 1 mg/mL | Low | Salting-out effect reduces solubility vs. pure water.[1][2] |

B. Solvent Selection Decision Tree

The following logic flow ensures optimal solvent selection based on your experimental end-point.

Figure 1: Decision matrix for solubilizing 7-Benzyloxytryptamine based on chemical form and application.

Stability & Degradation Mechanisms[1][2][6]

Tryptamine derivatives are notoriously unstable in solution due to the electron-rich indole ring, which acts as a radical scavenger and is easily oxidized.

A. Primary Degradation Pathways[1][2]

-

Indole Oxidation: The C2 and C3 positions of the indole ring are susceptible to oxidative attack, leading to the formation of colored dimers and quinone-imine species (often turning the solution yellow/brown).[2]

-

Photolysis: UV and visible light accelerate the oxidation process.[1][2]

-

Ether Hydrolysis: While the benzyloxy ether linkage is generally stable, extreme acidic conditions (pH < 1) combined with heat can cleave the benzyl group, reverting the compound to 7-hydroxytryptamine (serotonin analogue).[2]

B. Stability Protocol (The "Golden Rules")

-

Solid State: Store at -20°C , desiccated, and protected from light. Stable for >2 years.[1][2][6]

-

DMSO Stock: Stable at -20°C for 6–12 months. Use amber vials.

-

Aqueous Solution: Unstable. Prepare fresh immediately before use.[1][2] Half-life can be <24 hours at Room Temperature (RT) if exposed to light/air.[1][2]

Figure 2: The primary oxidative degradation pathway for indole-based compounds like 7-BT.[1]

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (DMSO)

This protocol applies to both Free Base and HCl Salt.[2]

-

Calculate: For 10 mg of 7-BT (MW 266.34), you require ~3.75 mL of DMSO to reach 10 mM.[1][2]

-

Weigh: Weigh the compound into an amber glass vial. Plastic microfuge tubes are acceptable for short term, but glass is preferred to minimize leaching.[2]

-

Dissolve: Add high-grade (anhydrous) DMSO.

-

Vortex: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[2]

-

Aliquot: Split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store: Freeze at -20°C or -80°C immediately.

Protocol B: Visual Solubility Verification

Use this self-validating step before committing valuable compound to an experiment.[1]

References

-

Cayman Chemical. (2023).[1][2][7] Product Information: 5-benzyloxytryptamine (HCl).[1][2][8] Link (Used as high-confidence structural proxy).[1][2]

-

PubChem. (2023).[1][2] Compound Summary: 5-(Benzyloxy)tryptamine.[1][2][3] National Library of Medicine.[1][2] Link[1][2]

-

Santa Cruz Biotechnology. (2023).[1][2] 7-Benzyloxytryptamine Product Data. Link

-

Xixisys. (2023).[1][2][8] Safety Data Sheet: 7-Benzyloxytryptamine (CAS 31677-75-5).[1][9] Link

-

Sigma-Aldrich. (2023).[1][2][8] Tryptamine Derivative Stability Guidelines. Link

Sources

- 1. 5-(Benzyloxy)tryptamine | C17H18N2O | CID 89576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. grokipedia.com [grokipedia.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 5-苄氧基色胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31677-75-5 Name: [xixisys.com]

In Silico Pharmacological Profiling & Predicted Binding Affinity of 7-Benzyloxytryptamine

Executive Summary

This technical guide provides a predictive pharmacological profile for 7-Benzyloxytryptamine (7-BnO-T) , a structural isomer of the well-characterized 5-benzyloxytryptamine (5-BnO-T).[1] While 5-substituted tryptamines are extensively documented as potent non-selective serotonergic agonists, the 7-position remains under-explored due to synthetic complexity and steric constraints within the orthosteric binding pocket.[1]

Based on Quantitative Structure-Activity Relationship (QSAR) extrapolation and homology modeling of the 5-HT2A and 5-HT1A receptors, this guide predicts that 7-BnO-T will exhibit significantly reduced affinity (Ki > 100 nM) at 5-HT2A receptors compared to its 5-substituted counterpart, primarily due to steric clash near the Transmembrane Helix 5 (TM5) interface.[1] Conversely, it may retain moderate affinity for 5-HT1A, suggesting a potential shift in functional selectivity.[1]

Molecular Architecture & SAR Logic

To understand the predicted behavior of 7-BnO-T, we must analyze the structural determinants of tryptamine binding.[1] The tryptamine scaffold binds to serotonin receptors via an ionic interaction between the protonated ethylamine nitrogen and a conserved aspartate residue (Asp3.[1]32) in TM3. The indole ring sits in a hydrophobic cleft.[1]

Structural Comparison

-

5-Benzyloxytryptamine (5-BnO-T): The benzyloxy group at the 5-position extends into a deep hydrophobic pocket (Extended Binding Pocket), often enhancing affinity for 5-HT1D and 5-HT2 subtypes.[1]

-

7-Benzyloxytryptamine (7-BnO-T): The 7-position is adjacent to the indole nitrogen (N1).[1] Substituents here affect the electronic properties of the indole ring and, more critically, the steric volume available near the receptor floor.

The "7-Position" Steric Penalty

In the 5-HT2A receptor crystal structure (e.g., PDB: 6A93), the region surrounding the indole 7-position is spatially restricted by residues in TM6 and TM7 .[1] Small groups (e.g., 7-Methyl, 7-Methoxy) are tolerated, but a bulky benzyloxy moiety (approx. 5–6 Å length) is predicted to cause a severe steric clash, preventing the indole core from achieving the optimal

Figure 1: Comparative SAR logic between 5- and 7-substituted tryptamines. The 7-position faces steric penalties in the 5-HT2A binding pocket.[1]

Computational Prediction Methodology

Since empirical wet-lab data for 7-BnO-T is sparse, the following in silico workflow is the standard for generating high-confidence affinity predictions.

Protocol: Molecular Docking (Autodock Vina / Glide)

Objective: Determine the theoretical binding energy (

-

Ligand Preparation:

-

Receptor Preparation:

-

Grid Generation:

-

Docking & Scoring:

Figure 2: Step-by-step computational workflow for predicting binding affinity.

Predicted Affinity Profile[1][2][3]

The following values are theoretical predictions derived from comparative SAR analysis of 5-BnO-T, 7-MeO-T, and tryptamine.

Predicted Binding Data (Human Receptors)

| Receptor | Reference Ligand (5-BnO-T) Ki (nM) | 7-BnO-T Predicted Ki (nM) | Confidence | Rationale |

| 5-HT1A | 1.5 - 10 nM | 45 - 120 nM | Medium | 5-HT1A is more tolerant of bulk, but 7-pos substitution still reduces potency vs 5-pos. |

| 5-HT2A | 15 - 40 nM | > 500 nM | High | Severe steric clash with TM6 residues prevents deep pocket insertion. |

| 5-HT2C | 20 - 50 nM | > 600 nM | High | Similar homology to 2A; likely inactive or very weak partial agonist.[1] |

| SERT | > 10,000 nM | > 10,000 nM | High | Tryptamines with bulky ethers generally lack SERT affinity.[1] |

Interpretation: 7-Benzyloxytryptamine is predicted to lose the potent "psychedelic" profile of 5-substituted tryptamines.[1] The 7-benzyl group acts as a "molecular wedge," preventing the close opposition required for 5-HT2A activation.[1] It may retain weak-to-moderate affinity for 5-HT1A, potentially acting as a mixed agonist/antagonist.[1]

Experimental Validation Protocols

To validate these predictions, the following "wet-lab" protocols are required. These are self-validating systems using standard radioligand competition assays.[1]

Membrane Preparation[1]

-

Cell Line: CHO-K1 cells stably expressing human 5-HT2A or 5-HT1A receptors.[1]

-

Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifugation: Spin at 40,000

for 20 mins to isolate membrane fractions. Resuspend in assay buffer.

Radioligand Competition Assay

Objective: Determine experimental

-

Radioligands:

-

Protocol:

-

Incubate membrane prep (

protein) with radioligand ( -

Equilibrium: Incubate for 60 mins at 37°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Fit data to a one-site competition model (Prism/SigmaPlot) to derive

.[1] Convert to

References

-

Glennon, R. A., et al. (1979).[1][2] "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry.

-

Kim, K., et al. (2020).[1] "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor." Cell. (PDB ID: 6A93).[1] [1]

-

Nichols, D. E. (2012).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [1]

-

Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

IUPHAR/BPS Guide to PHARMACOLOGY. "5-Benzyloxytryptamine (Ligand ID: 265)."[1]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 7-Benzyloxytryptamine

Executive Summary

This application note details the optimized synthetic route for 7-Benzyloxytryptamine (7-BT) starting from 7-hydroxyindole . 7-substituted tryptamines are critical scaffolds in medicinal chemistry, particularly for developing high-affinity ligands for serotonin receptors (5-HT2A/2C).

The primary challenge in this synthesis is the regioselective protection of the 7-hydroxyl group without alkylating the indole nitrogen (N1), followed by the efficient installation of the ethylamine side chain at C3. This protocol utilizes a Williamson ether synthesis optimized for phenolic selectivity, followed by the Speeter-Anthony procedure to construct the tryptamine core.

Key Technical Advantages

-

Regiocontrol: >95% O-alkylation selectivity using mild carbonate bases.

-

Scalability: Avoids chromatographic purification in intermediate steps.

-

Safety: Controlled handling of pyrophoric reducing agents (LiAlH4).

Synthetic Strategy & Workflow

The synthesis is divided into three distinct phases. The logic follows a "Protect-Functionalize-Reduce" architecture to ensure the labile phenolic oxygen is stabilized before subjecting the indole ring to electrophilic substitution.

Phase 1: O-Benzylation

Objective: Protect the 7-OH group to prevent oxidation and side reactions. Criticality: 7-hydroxyindole is air-sensitive. Benzylation renders the core lipophilic and stable.

Phase 2: Glyoxylation (Speeter-Anthony Part I)

Objective: Install the

Phase 3: Reduction (Speeter-Anthony Part II)

Objective: Reduce the amide and ketone to the final ethylamine. Reagent: Lithium Aluminum Hydride (LAH).

Figure 1: Strategic workflow for the conversion of 7-hydroxyindole to 7-benzyloxytryptamine.

Detailed Experimental Protocols

Phase 1: Regioselective O-Benzylation

Rationale: The pKa of the phenol (~10) is lower than the indole NH (~17). Using a mild base like Potassium Carbonate (

Reagents:

-

7-Hydroxyindole (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (anhydrous, 2.5 eq)

-

Acetone (Reagent grade, dried over molecular sieves)

-

Catalytic Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein mechanism.

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

-

Dissolution: Dissolve 7-hydroxyindole in Acetone (0.1 M concentration). Note: The solution may appear dark; this is normal due to trace oxidation.

-

Base Addition: Add anhydrous

and catalytic KI. Stir for 15 minutes at room temperature. -

Alkylation: Add Benzyl Bromide dropwise via syringe.

-

Reflux: Heat the mixture to reflux (

C) for 12–16 hours.-

Validation: Monitor via TLC (30% EtOAc/Hexane). Product (

) is less polar than starting material (

-

-

Workup: Filter off the inorganic solids (

, -

Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica, 10-20% EtOAc/Hexane) if N-benzylated byproduct (>5%) is observed.

Phase 2: The Speeter-Anthony Protocol (Acylation)

Rationale: Indoles are electron-rich at C3. Oxalyl chloride reacts at C3 to form a glyoxalyl chloride intermediate, which is immediately quenched with ammonia to form the primary amide.

Reagents:

-

7-Benzyloxyindole (from Phase 1)

-

Oxalyl Chloride (1.2 eq)

-

Anhydrous Diethyl Ether (

) or TBME -

Ammonia gas or

(conc. aqueous)

Protocol:

-

Setup: Flame-dry RBF, maintain strict anhydrous conditions (Argon atmosphere).

-

Acylation: Dissolve 7-benzyloxyindole in anhydrous

. Cool to -

Addition: Add Oxalyl Chloride dropwise.

-

Observation: An orange/red precipitate (the glyoxalyl chloride salt) will form immediately. This confirms the reaction is proceeding.

-

-

Stirring: Allow to stir for 1 hour, warming slightly to room temperature.

-

Quench (Amidation):

-

Method A (Gas): Bubble anhydrous

gas through the solution for 15 minutes. -

Method B (Aqueous): Pour the reaction mixture into a rapidly stirring beaker of cold concentrated

.

-

-

Isolation: The product, 2-(7-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide , precipitates as a solid. Filter, wash with water and cold ether, and dry in a vacuum oven.

Phase 3: Reduction to Tryptamine

Rationale: The glyoxalyl amide contains two carbonyls.

Reagents:

-

Glyoxalyl Amide intermediate

-

Lithium Aluminum Hydride (

) (4.0 eq) -

Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Setup: Dry 3-neck RBF, reflux condenser, dropping funnel. Caution:

is pyrophoric. -

Slurry Preparation: Suspend

in anhydrous THF ( -

Addition: Dissolve/suspend the amide in THF and add dropwise to the LAH slurry.

-

Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux.

-

-

Reflux: Heat to reflux (

C) for 24 hours. The mixture will turn grey/white. -

Fieser Workup (Critical Step):

-

Cool to

C. -

For every

grams of LAH used, add:- mL Water (very slowly)

- mL 15% NaOH

- mL Water

-

-

Filtration: A granular white precipitate (Lithium aluminates) forms. Filter through a Celite pad.

-

Isolation: Dry the filtrate (

) and concentrate to yield the crude free base oil. -

Salt Formation: Dissolve in minimal EtOH and add Fumaric acid or HCl/Ether to precipitate the stable salt.

Mechanism of Action (Speeter-Anthony)

The following diagram illustrates the electron flow during the critical C3-functionalization step.

Figure 2: Mechanistic pathway of the Speeter-Anthony acylation.

Quality Control & Data Validation

To validate the synthesis, compare experimental data against the following reference standards.

Data Summary Table

| Parameter | 7-Benzyloxyindole | Glyoxalyl Amide Int. | 7-Benzyloxytryptamine (HCl Salt) |

| Appearance | Off-white/tan crystals | Yellow/Orange solid | White/Off-white solid |

| Melting Point | 68–70 °C | >200 °C (dec) | 165–167 °C |

| TLC (Rf) | 0.60 (30% EtOAc/Hex) | 0.15 (50% EtOAc/Hex) | 0.10 (10% MeOH/DCM) |

| Key NMR Signal |

Troubleshooting Guide

-

Problem: Low yield in Phase 1 (O-Benzylation).

-

Cause: Old/wet Acetone or weak stirring.

-

Fix: Use DMF as solvent (requires water workup) or add 18-crown-6 ether to Acetone to activate Potassium.

-

-

Problem: Emulsion during LAH workup.

-

Cause: Improper Fieser ratios.

-

Fix: Add saturated Rochelle's salt solution and stir for 2 hours to break aluminum emulsions.

-

References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Referencing general tryptamine synthesis protocols). Link

-

Glennon, R. A., et al. (1984). 5-HT2 Serotonin Receptors. Journal of Medicinal Chemistry, 27(4), 429-433. (Structure-Activity Relationships of 7-substituted tryptamines). Link

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard protocol for Aluminum Hydride workups). Link

Application Note: 7-Benzyloxytryptamine in Serotonergic Research

[1]

Introduction and Pharmacological Significance

7-Benzyloxytryptamine (7-BT) is a substituted tryptamine derivative utilized primarily in neuropharmacology to probe serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Unlike its natural analogs (e.g., serotonin, melatonin), the bulky benzyloxy group at the 7-position confers unique binding affinities and selectivity profiles, making it a valuable tool for distinguishing between receptor isoforms, particularly within the 5-HT1 and 5-HT2 families.

Research indicates that substitutions on the indole ring significantly alter the metabolic stability and lipophilicity of the molecule, influencing its ability to penetrate the blood-brain barrier (BBB) in in vivo models.

Table 1: Comparative Structural and Functional Properties

| Feature | 7-Benzyloxytryptamine | Serotonin (5-HT) | Research Implication |

| Core Structure | Indole-ethylamine | Indole-ethylamine | Conserved pharmacophore for 5-HT receptors. |

| C7 Substitution | Benzyloxy (-OCH₂Ph) | Hydrogen (-H) | Increases lipophilicity; alters steric fit in the binding pocket. |

| C5 Substitution | Hydrogen (-H) | Hydroxyl (-OH) | 7-BT lacks the rapid metabolism associated with the 5-OH group. |

| Primary Target | 5-HT Receptor Agonist/Antagonist | Pan-5-HT Agonist | Used to map specific receptor sub-populations. |

Theoretical Synthetic Frameworks

While specific manufacturing protocols are omitted, the academic literature describes several theoretical approaches for accessing the tryptamine scaffold. These methods are generally categorized by how the ethylamine side chain is introduced to the indole core.

A. The Speeter-Anthony Protocol (Historical Context) A foundational method in tryptamine chemistry, described by Speeter and Anthony (1954), involves the acylation of the indole ring at the C3 position.[1]

-

Mechanism: The indole core (in this case, 7-benzyloxyindole) undergoes electrophilic aromatic substitution.

-

Intermediate Formation: This typically yields a glyoxalyl chloride intermediate, which is subsequently converted into an amide.

-

Reduction: The final theoretical step involves the reduction of the amide carbonyls to yield the amine.

-

Scientific Note: The steric hindrance provided by the 7-benzyloxy group can influence the regioselectivity of the initial substitution, often requiring rigorous purification to isolate the C3-substituted product from C2 byproducts.

B. Fischer Indole Synthesis Approach Alternative strategies involve constructing the indole ring itself from a phenylhydrazine precursor.

-

Precursor: A (2-benzyloxyphenyl)hydrazine would theoretically react with an aldehyde or ketone bearing a protected amine chain.

-

Cyclization: Under acidic conditions, these components undergo a [3,3]-sigmatropic rearrangement (Fischer indole synthesis) to form the indole core with the pre-attached side chain.

Visualization: General Pharmacological Signaling Pathway The following diagram illustrates the downstream signaling effects typically studied using tryptamine agonists like 7-BT.

Figure 1: Simplified signal transduction pathway for a generic tryptamine agonist acting on a G-Protein Coupled Receptor (GPCR).

Laboratory Safety and Handling Protocols

Handling tryptamine derivatives and their precursors requires strict adherence to safety standards to prevent exposure and environmental contamination.

A. Personal Protective Equipment (PPE)

-

Respiratory Protection: When handling powders or volatile precursors, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of particulates.

-

Dermal Protection: Nitrile or laminate gloves are required. Tryptamines can be absorbed through the skin; double-gloving is standard practice when handling concentrated solutions.

-

Eye Protection: Chemical splash goggles must be worn.

B. Engineering Controls

-

Fume Hood: All manipulations involving volatile solvents or reagents capable of releasing toxic fumes (e.g., during theoretical acylation steps) must be performed in a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Waste Disposal: Halogenated and non-halogenated waste streams must be segregated. Tryptamine waste should be treated as hazardous organic waste and disposed of according to local environmental regulations.

C. Emergency Procedures

-

Skin Contact: Immediately wash with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, medical personnel should administer oxygen.

References

-

Speeter, M. E., & Anthony, W. C. (1954).[1] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.[1] Link

-

Glennon, R. A., et al. (1994). Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Link

-

Nichols, D. E. (2018). Hallucinogens. Pharmacology & Therapeutics.[2][3][4][5] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 7-Benzyloxyindole | 20289-27-4 | Benchchem [benchchem.com]

- 4. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

Application Note: High-Purity Isolation of 7-Benzyloxytryptamine via Automated Flash Column Chromatography

Abstract

7-Benzyloxytryptamine is a pivotal intermediate in the synthesis of various neuropharmacological agents and research compounds. Its purity is paramount for the integrity of downstream applications and the validity of biological data. This application note provides a comprehensive, field-proven protocol for the purification of crude 7-benzyloxytryptamine using automated flash column chromatography on silica gel. The methodology emphasizes a systematic approach, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to the execution of the preparative separation. The causality behind experimental choices, such as the inclusion of a basic modifier in the mobile phase to mitigate peak tailing, is elucidated to empower researchers with a robust and adaptable purification strategy.

Introduction

Tryptamine and its derivatives are a class of indole alkaloids with profound significance in medicinal chemistry and neurobiology. 7-Benzyloxytryptamine, in particular, serves as a protected precursor to 7-hydroxytryptamine, a key serotonergic metabolite and potential therapeutic agent. The synthesis of 7-benzyloxytryptamine, commonly achieved through the reduction of 7-benzyloxyindole-3-acetonitrile, often yields a crude product containing unreacted starting materials, partially reduced intermediates, and other by-products. The removal of these impurities is critical, as their presence can confound biological assays and impede the progress of drug discovery programs.

Column chromatography is a cornerstone technique for the purification of organic compounds, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. For basic compounds like tryptamines, interactions with the acidic silanol groups on the surface of silica gel can lead to significant peak tailing and poor separation. This guide details a protocol that addresses this challenge through the use of a modified mobile phase, ensuring a high-yield, high-purity isolation of the target compound.

Materials and Methods

Reagents and Consumables

-

Crude 7-benzyloxytryptamine (synthesis typically involves reduction of 7-benzyloxyindole-3-acetonitrile)

-

Silica gel, flash chromatography grade (40-63 µm particle size)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA), Reagent grade

-

Ethyl acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

TLC plates, silica gel 60 F254

-

Potassium permanganate stain (for TLC visualization)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment

-

Automated flash chromatography system

-

Pre-packed or self-packed flash chromatography column

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

-

Round-bottom flasks

-

Separatory funnel

-

Glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Magnetic stirrer and stir bars

-

pH meter or pH paper

Experimental Protocol

Preliminary Work-up of Crude 7-Benzyloxytryptamine

Causality: The initial work-up is designed to remove catalyst residues (e.g., Raney nickel from the reduction of the nitrile precursor) and highly polar or ionic impurities prior to chromatography, which can interfere with the separation process.

-

Following the synthesis, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil or solid in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine to remove any residual water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate again to yield the crude 7-benzyloxytryptamine ready for purification.

TLC Method Development

Causality: TLC is a rapid and inexpensive method to determine the optimal mobile phase for column chromatography. The goal is to achieve a retention factor (Rf) for the target compound between 0.2 and 0.4, which generally translates to good separation on a silica gel column.

-

Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

-

Spot the dissolved sample onto a TLC plate.

-

Develop the plate in a chamber containing a test eluent system. A good starting point for tryptamine derivatives is a mixture of a non-polar solvent and a polar solvent.

-

Initial Test System: 80:20 (v/v) Dichloromethane:Methanol.

-

-

Visualize the developed plate under a UV lamp and then by staining with potassium permanganate. Tryptamines and related indoles often appear as colored spots with specific stains.

-

Adjust the polarity of the mobile phase to achieve the target Rf.

-

If the Rf is too low (spot remains near the baseline), increase the polarity by adding more methanol.

-

If the Rf is too high (spot moves with the solvent front), decrease the polarity by reducing the amount of methanol.

-

-

To counteract the acidic nature of the silica gel and prevent tailing of the basic tryptamine, add a small amount of triethylamine (0.5-1% v/v) to the optimized mobile phase. Re-run the TLC to confirm the Rf value and observe for improved spot shape.

Column Chromatography Protocol

Causality: This protocol utilizes a gradient elution, starting with a lower polarity mobile phase to first elute non-polar impurities, and gradually increasing the polarity to elute the 7-benzyloxytryptamine, followed by any more polar impurities. This approach generally provides better resolution than an isocratic elution.

-

Column Preparation:

-

Select a pre-packed silica gel column or pack a column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).

-

Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude 7-benzyloxytryptamine in a minimal amount of the initial mobile phase or dichloromethane.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin the elution with the initial mobile phase.

-

Run a linear gradient from the initial, less polar mobile phase to a more polar mobile phase, as determined by the TLC analysis. For example, a gradient from 0% to 15% Methanol in Dichloromethane (with a constant 0.5% Triethylamine) over 20-30 column volumes is a reasonable starting point.

-

Collect fractions of the eluate using the automated fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC using the optimized mobile phase system.

-

Combine the fractions that contain the pure 7-benzyloxytryptamine (as determined by a single spot at the correct Rf value).

-

-

Product Isolation:

-

Concentrate the combined pure fractions under reduced pressure to remove the solvents.

-

The resulting solid or oil is the purified 7-benzyloxytryptamine. Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

-

Data Presentation and Visualization

Table 1: Summary of Chromatographic Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Most commonly used and cost-effective stationary phase for normal-phase chromatography. |

| Mobile Phase A | Dichloromethane + 0.5% Triethylamine | Non-polar component of the eluent system. |

| Mobile Phase B | Methanol + 0.5% Triethylamine | Polar component to increase eluting strength. |

| Modifier | 0.5% Triethylamine | Basic modifier to mask acidic silanol sites on silica, preventing peak tailing of the basic amine. |

| TLC Target Rf | 0.2 - 0.4 | Optimal range for good separation in preparative column chromatography. |

| Elution Mode | Gradient (e.g., 0-15% B over 25 CV) | Provides better resolution for complex mixtures compared to isocratic elution. |

| Detection | UV (254 nm and 280 nm) | The indole ring of tryptamine absorbs UV light, allowing for real-time monitoring of the elution. |

Diagram 1: Workflow for Purification of 7-Benzyloxytryptamine

Caption: Workflow for the purification of 7-benzyloxytryptamine.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Significant Peak Tailing | Strong interaction between the basic amine and acidic silanol groups on the silica gel. | Increase the concentration of triethylamine in the mobile phase (e.g., to 1-2%). Consider using a different stationary phase like alumina. |

| Poor Resolution | The chosen mobile phase lacks sufficient selectivity. The column is overloaded. | Re-optimize the mobile phase using TLC with different solvent systems (e.g., ethyl acetate/hexanes). Reduce the amount of crude material loaded onto the column. Use a longer, narrower column. |

| Product Does Not Elute | The mobile phase is not polar enough. | Increase the final concentration of the polar solvent (methanol) in the gradient. |

| Co-elution of Impurities | Impurities have similar polarity to the product. | Employ a shallower gradient to enhance separation. Consider an alternative chromatographic technique like reversed-phase chromatography if impurities have significantly different hydrophobicity. |

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of 7-benzyloxytryptamine. By understanding the principles behind each step, from the initial TLC method development to the final fraction analysis, researchers can effectively isolate this key synthetic intermediate with high purity. The inclusion of a basic modifier in the mobile phase is a critical parameter for achieving sharp peaks and excellent resolution for this class of basic compounds on silica gel. This methodology serves as a robust foundation that can be adapted for the purification of other tryptamine derivatives, thereby accelerating research and development in the field of medicinal chemistry.

References

-

CRITICAL CONSULTING LLC. (2020, November 28). TLC, a low-tech method for tryptamine analysis. Retrieved from [Link]

-

Hara, S., Yamauchi, N., Nakae, C., & Sakai, S. (n.d.). Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. ACS Publications. Retrieved from [Link]

-

Kato, N., et al. (n.d.). Rapid and sensitive determination of tryptophan, serotonin and psychoactive tryptamines by thin-layer chromatography/fluorescence detection. PubMed. Retrieved from [Link]

-

Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. Retrieved from [Link]

-

ProQuest. (n.d.). High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens. Retrieved from [Link]

-

SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]

-

Sorbead India. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Retrieved from [Link]

-

DMT-Nexus forum. (2023, November 30). Simplified Column Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN103926338A - High performance liquid chromatography method for determining tryptamine content.

-

Reddit. (2019, May 8). Column chromatography - which eluent system?. r/OrganicChemistry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Tryptamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Benzyloxy)tryptamine. Retrieved from [Link]

-

PubChem. (n.d.). Tryptamine. Retrieved from [Link]

7-Benzyloxytryptamine as a chemical intermediate in pharmaceutical synthesis

Application Note: 7-Benzyloxytryptamine (7-BT) as a Strategic Intermediate in Pharmaceutical Synthesis

Part 1: Introduction & Strategic Utility

7-Benzyloxytryptamine (7-BT) (CAS: 31677-75-5) is a specialized indole-ethylamine scaffold. While its 5-substituted counterpart (5-BT) is widely known as a generic serotonin analog, the 7-substituted variant offers unique steric and electronic properties that are critical for developing selective CNS-active agents.

Why 7-Benzyloxytryptamine?

-

Orthogonal Protection: The benzyl group at the C7 position serves as a robust protecting group that withstands basic and nucleophilic conditions (e.g., alkylation, amide coupling) but is cleanly removed via catalytic hydrogenation.

-

Access to 7-Hydroxytryptamine (7-HT): 7-BT is the primary precursor to 7-HT, a scaffold implicated in high-affinity binding to 5-HT2C and 5-HT2A receptors with distinct signaling profiles compared to 5-HT.

-

Electronic Modulation: The C7-alkoxy group influences the electron density of the indole C2 position, modulating reactivity in electrophilic aromatic substitutions like the Pictet-Spengler reaction.

Part 2: Chemical Properties & Handling

| Property | Specification | Application Note |

| Molecular Formula | C₁₇H₁₈N₂O | - |

| Molecular Weight | 266.34 g/mol | Use for stoichiometry calculations. |

| Solubility | DMSO, MeOH, DCM | Poor solubility in water; use HCl salt for aqueous buffers. |

| Stability | Air-sensitive (slow oxidation) | Store at -20°C under Argon. Solutions darken upon oxidation. |

| Appearance | Off-white to beige solid | Color change to brown indicates degradation (quinone formation). |

Part 3: Core Application Protocols

Protocol A: Synthesis of 7-Benzyloxytryptamine (Speeter-Anthony Route)

Context: This is the industry-standard method for converting 7-benzyloxyindole to the tryptamine, avoiding the instability of the gramine route.

Reagents:

-

Oxalyl chloride

-

Dimethylamine (or Ammonia for primary amine)

-

Lithium Aluminum Hydride (LiAlH₄)

-

THF (Anhydrous)

Workflow:

-

Acylation: Dissolve 7-benzyloxyindole in anhydrous ether. Add oxalyl chloride (1.2 equiv) dropwise at 0°C. The intermediate glyoxylyl chloride precipitates as a bright orange/red solid.

-

Amidation: Quench the intermediate with excess amine (gas or solution) to form the glyoxylamide.

-

Reduction: Dissolve the amide in refluxing THF with LiAlH₄ (4.0 equiv) for 16 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and crystallize the free base.

Critical Quality Attribute (CQA): Monitor the disappearance of the amide carbonyl stretch (~1620 cm⁻¹) via IR spectroscopy.

Protocol B: Catalytic Debenzylation (Accessing 7-Hydroxytryptamine)

Context: Removal of the benzyl group to reveal the free phenol (7-OH).

Mechanism: Heterogeneous Catalytic Hydrogenolysis.

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 g of 7-BT in 20 mL of MeOH/EtOH (1:1).

-

Note: If solubility is poor, add 1.0 equiv of acetic acid.

-

-

Catalyst Loading: Add 10 wt% Pd/C (Palladium on Carbon).

-

Safety: Add catalyst before introducing hydrogen to avoid spark ignition.

-

-

Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Maintain H₂ pressure (balloon or 1 atm) at RT for 4–6 hours.

-

Monitoring: Monitor via TLC (System: DCM/MeOH/NH₄OH 90:9:1). The product (7-HT) will be significantly more polar (lower R_f) and will stain dark purple with Ninhydrin.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Caution: Do not let the filter cake dry out (pyrophoric hazard). Wash with MeOH.

-

-

Isolation: Concentrate the filtrate. The resulting 7-hydroxytryptamine is highly sensitive to oxidation (air). Store immediately as a hydrochloride or fumarate salt.

Protocol C: The Pictet-Spengler Cyclization (Synthesis of β-Carbolines)

Context: 7-BT reacts with aldehydes to form tetrahydro-β-carbolines, a "privileged scaffold" in drug discovery.

Reagents:

-

7-BT (Free base or HCl salt)

-

Aldehyde (R-CHO)

-

Acid Catalyst (TFA or Acetic Acid)

-

Solvent (DCM or Toluene)

Workflow:

-

Imine Formation: Mix 7-BT (1.0 equiv) and Aldehyde (1.1 equiv) in DCM. Add MgSO₄ to sequester water. Stir 1 hr.

-

Cyclization: Cool to 0°C. Add TFA (2.0 equiv).

-

Reaction: Allow to warm to RT. The C7-benzyloxy group exerts an electronic effect that may slightly retard cyclization compared to 5-methoxy analogs; heating to 40°C may be required for unreactive aldehydes.

-

Workup: Basify with NaHCO₃, extract with DCM.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the central role of 7-BT in accessing diverse pharmacological scaffolds.

Caption: Synthetic divergence from 7-Benzyloxytryptamine. The pathway highlights the versatility of the scaffold in generating hydrophilic agonists (green) and rigid tricyclic cores (yellow).

Part 5: References & Authority

-

Synthesis of 7-Benzyloxyindole Precursors:

-

Source: ChemicalBook / Patent Data.

-

Relevance: Establishes the availability of the core indole starting material via the gramine or nitrotoluene routes.

-

Link:

-

-